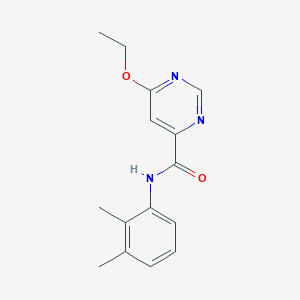

N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-4-20-14-8-13(16-9-17-14)15(19)18-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBWORDPDAYWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl 6-chloropyrimidine-4-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dimethylaniline attacks the carbon atom of the pyrimidine ring, displacing the chlorine atom. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amines or alcohols derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Thieno[2,3-d]Pyrimidine Derivatives

Several structurally related compounds feature modifications to the pyrimidine core or substituent groups. For example:

- The 2-thioxo group may improve binding to metalloenzymes or redox-active targets .

Table 1: Key Structural Differences

Functional Group Analysis

- Ethoxy vs. Chloro/Methoxy Groups : The 6-ethoxy group in the target compound may enhance solubility compared to chloro-substituted analogs (e.g., ), which are typically more lipophilic and persistent in biological systems .

- Dimethylphenyl vs. Heteroaromatic Rings : The 2,3-dimethylphenyl group provides steric hindrance and electron-donating effects, contrasting with thiophene or indole rings in analogs (), which enable π-stacking but may reduce metabolic stability .

Biological Activity

N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with an ethoxy group and a dimethylphenyl moiety. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 232.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study by Nassar et al., the compound demonstrated potent in vitro activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .

Antiviral Activity

Pyrimidines are also recognized for their antiviral effects. The compound's mechanism may involve inhibiting viral replication by interfering with nucleic acid synthesis.

Research Findings

A study highlighted that related pyrimidine compounds showed promising antiviral activity against viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV) . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity.

Anticancer Activity

Emerging research suggests that pyrimidine derivatives may possess anticancer properties. The inhibition of DNA polymerases and interference with cell cycle progression are potential mechanisms.

Case Study: Anticancer Screening

In vitro tests conducted on various cancer cell lines indicated that certain pyrimidines could induce apoptosis and inhibit cell proliferation . Although direct studies on this compound are scarce, the existing literature supports further investigation into its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance activity against targeted pathogens or cancer cells.

Table 2: SAR Insights from Related Compounds

| Compound | Activity Type | Key Modifications |

|---|---|---|

| 4-Amino-6-methylpyrimidine | Antibacterial | Amino group at position 4 |

| 2-Amino-4-thiouracil | Antiviral | Thiourea substitution |

| 5-Fluorouracil | Anticancer | Fluorine at position 5 |

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrimidine ring formation. A common approach is the condensation of substituted acetophenones with ethyl cyanoacetate and thiourea derivatives under acidic or basic conditions. For example, similar pyrimidine derivatives were synthesized by refluxing 4-methylbenzaldehyde, ethyl cyanoacetate, and ammonium acetate in acetic acid or n-butanol, monitored via TLC for reaction progression . Intermediates are purified by recrystallization (e.g., ethanol) and characterized using melting points, IR (to confirm carbonyl and amide groups), -/-NMR (to verify substitution patterns), and HRMS for molecular weight confirmation .

Advanced: How can reaction conditions be optimized to minimize byproducts during pyrimidine ring functionalization?

Methodological Answer:

Optimization involves systematic variation of solvents, catalysts, and temperatures. For instance, polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acid catalysts (e.g., acetic acid) enhance cyclization efficiency. Reaction monitoring via HPLC or TLC at timed intervals helps identify side products (e.g., over-oxidized or dimerized species). Adjusting stoichiometry of reagents (e.g., limiting excess ethyl cyanoacetate) and using inert atmospheres (N) can reduce undesired oxidation .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies key functional groups (e.g., amide C=O stretch at ~1650–1680 cm, ethoxy C-O at ~1250 cm) .

- NMR: -NMR resolves aromatic protons (δ 6.5–8.0 ppm for substituted phenyl groups) and ethoxy methylene protons (δ ~4.0–4.5 ppm). -NMR confirms quaternary carbons (e.g., pyrimidine C-2 at ~160 ppm) .

- HRMS: Validates molecular formula (e.g., [M+H] for CHNO at m/z 284.1399) .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the pyrimidine core?

Methodological Answer:

Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 provides precise bond lengths, angles, and torsion angles. For example, dihedral angles between the pyrimidine ring and the 2,3-dimethylphenyl group can confirm steric interactions. Hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯π interactions) stabilize the crystal lattice and validate intramolecular conformations . Refinement with SHELXL includes checks for thermal displacement parameters and residual electron density to exclude disorder .

Basic: What computational tools are recommended for predicting the reactivity of the ethoxy and carboxamide groups?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA calculates partial charges on the ethoxy oxygen and carboxamide nitrogen, guiding functionalization strategies (e.g., alkylation or acylation). Molecular docking (AutoDock Vina) can simulate interactions with biological targets .

Advanced: How do steric effects from the 2,3-dimethylphenyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

Steric hindrance from the ortho-methyl groups directs coupling reactions (e.g., Suzuki-Miyaura) to the para position of the phenyl ring. Computational modeling (e.g., using Mercury software) visualizes accessible reaction sites. Experimental validation involves comparing yields of para- vs. meta-substituted products under identical Pd-catalyzed conditions .

Basic: What chromatographic methods are effective in purifying this compound and its intermediates?

Methodological Answer:

- Column Chromatography: Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 8:2 to 1:1) separates polar intermediates.

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs.

- Recrystallization: Ethanol or methanol removes low-polarity impurities .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer:

Discrepancies (e.g., predicted vs. observed dihedral angles) are addressed by refining the X-ray structure with SHELXL, validating against residual density maps. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) observed in the crystal may not align with gas-phase DFT models due to solvent effects. R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

The compound should be stored under inert gas (Ar) at –20°C to prevent hydrolysis of the ethoxy group. Stability tests via periodic HPLC analysis (e.g., over 6 months) monitor degradation (e.g., oxidation to carboxylic acid). Lyophilization enhances shelf life for hygroscopic samples .

Advanced: How can in silico methods guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- LogP Prediction: Software like ChemAxon calculates lipophilicity to balance solubility and membrane permeability.

- Metabolic Stability: CYP450 inhibition assays (e.g., using liver microsomes) identify susceptible sites (e.g., ethoxy demethylation).

- ADMET Prediction: Tools like SwissADME predict absorption and toxicity, enabling rational substitution (e.g., replacing methyl with trifluoromethyl for metabolic resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.